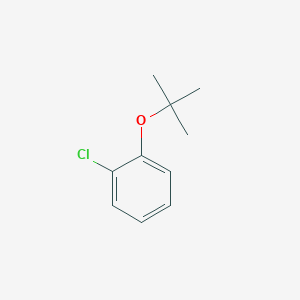
1-tert-Butoxy-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H13ClO. It is a colorless to almost colorless liquid with a weak aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2-chlorobenzene can be synthesized through the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction typically involves sulfuric acid or a mixture of sulfuric acid and quaternary ammonium salts as catalysts . The reaction is carried out under normal temperature conditions, and solvents such as benzene, toluene, or xylene are used to facilitate the process .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and efficient separation and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxy-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-tert-Butoxy-2-chlorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-2-chlorobenzene involves its interaction with molecular targets through radical chemistry. The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, depending on the solvent and temperature conditions . These reactions are crucial for its role in organic synthesis and other chemical processes .
Comparaison Avec Des Composés Similaires
- 1-tert-Butoxy-4-chlorobenzene
- tert-Butyl 4-chlorophenyl ether
- tert-Butyl 4-chlorobenzene
Comparison: 1-tert-Butoxy-2-chlorobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and industrial processes .
Propriétés
Numéro CAS |
81634-60-8 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-chloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
Clé InChI |
RFYNGKHGANIVQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


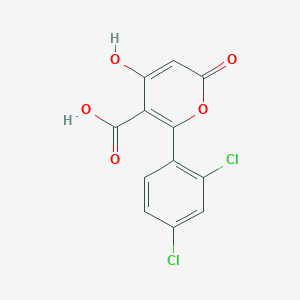
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
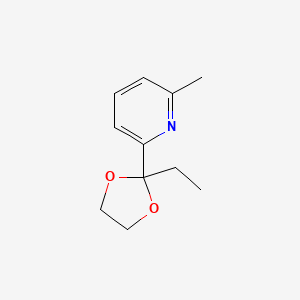
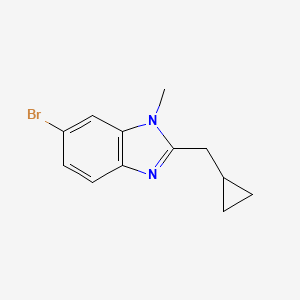
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
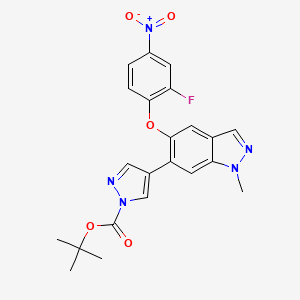
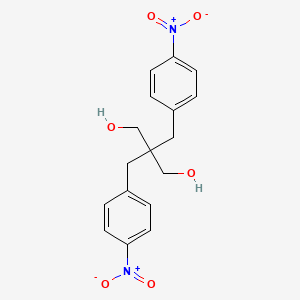
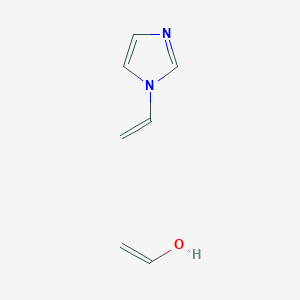

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
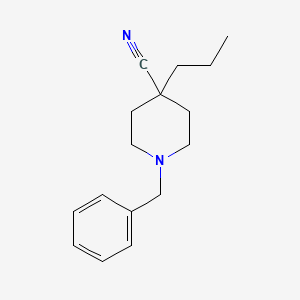
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)

